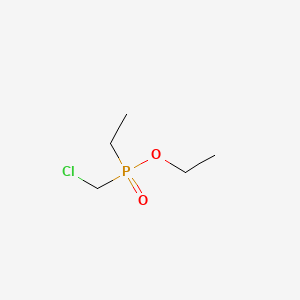
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and an iodothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanoguanidine and an aldehyde or ketone.
Introduction of the Iodothiophene Moiety: The iodothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable iodothiophene derivative and a triazine precursor.
Amination: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl, aryl, or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(2-thienyl)-2,5-dihydro-1,3,5-triazin-2-one: Similar structure but lacks the iodine atom, which may affect its reactivity and properties.
4-Amino-6-(3-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Contains a bromine atom instead of iodine, potentially altering its chemical behavior.
4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Substitution with chlorine instead of iodine, which may influence its reactivity and applications.
Uniqueness
The presence of the iodothiophene moiety in 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one imparts unique reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Eigenschaften
Molekularformel |
C7H5IN4OS |
|---|---|
Molekulargewicht |
320.11 g/mol |
IUPAC-Name |
4-amino-6-(3-iodothiophen-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5IN4OS/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI-Schlüssel |
PCLLUNCFBIXBRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1I)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)



![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)





![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

